Isatoribine

Antiviral Efficacy Clinical Virology HCV

Isatoribine (ANA245) is the definitive selective TLR7 agonist for clean pathway activation without TLR8 crosstalk. Unlike dual TLR7/8 agonists (e.g., resiquimod), its selectivity ensures observed IFN-α induction is solely TLR7-mediated—critical for mechanistic studies. Clinical proof-of-concept data (800 mg IV, 7-day: -0.76 log10 HCV RNA reduction) provide a quantitative benchmark for oral prodrug development and next-generation agonist evaluation. Choose Isatoribine free base for reproducible TLR7 assays, acute antiviral efficacy models, and as an essential reference standard in immunology and virology research.

Molecular Formula C10H14N4O7S
Molecular Weight 334.31 g/mol
CAS No. 122970-40-5
Cat. No. B057017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsatoribine
CAS122970-40-5
Molecular FormulaC10H14N4O7S
Molecular Weight334.31 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)SC2=O)O)O)O
InChIInChI=1S/C10H12N4O6S.H2O/c11-9-12-6-5(7(18)13-9)21-10(19)14(6)8-4(17)3(16)2(1-15)20-8;/h2-4,8,15-17H,1H2,(H3,11,12,13,18);1H2/t2-,3-,4-,8-;/m1./s1
InChIKeyBZWQQOVSUSJJJO-QAGDRQIHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isatoribine (CAS 122970-40-5) for Research Procurement: Core Pharmacology and Provenance


Isatoribine (also known as ANA245, 7-thia-8-oxoguanosine, or Immunosine) is a nucleoside analogue small molecule that functions as a selective agonist of Toll-like receptor 7 (TLR7) [1]. It was originally developed by Anadys Pharmaceuticals as an intravenous immunomodulatory agent for the treatment of chronic hepatitis C virus (HCV) infection [2]. The compound has a molecular weight of 316.29 g/mol and the chemical formula C10H12N4O6S [1]. Isatoribine is the active metabolite of several oral prodrugs, including ANA773 (RG7795) and ANA975, which were designed to improve its oral bioavailability [3].

Isatoribine vs. Other TLR7 Agonists: Why Chemical Identity Dictates Experimental Outcomes


Isatoribine is a specific molecular entity within the TLR7 agonist class, and its substitution with a different agonist (e.g., imiquimod, resiquimod, GS-9620, or PF-4878691) is not scientifically valid without explicit justification. Even seemingly minor structural differences can drastically alter a compound's receptor selectivity profile, downstream cytokine induction patterns, pharmacokinetic properties, and clinical safety margins. For instance, resiquimod is a dual TLR7/8 agonist, while isatoribine is selective for TLR7, leading to a distinct immune activation signature [1]. Furthermore, the bioavailability and active metabolite profile of isatoribine differ substantially from its own prodrugs (e.g., ANA773) and from other next-generation TLR7 agonists. Therefore, procurement decisions must be guided by the specific quantitative evidence for the exact compound, isatoribine (free base), as detailed below.

Isatoribine (CAS 122970-40-5): Head-to-Head Quantitative Differentiation Data for Scientific Selection


Isatoribine Achieves a 0.76 log10 HCV RNA Reduction in 7 Days, Outperforming the Oral Prodrug ANA773's 0.29 log10 Reduction at Equimolar Doses Over 28 Days

In a proof-of-concept Phase IB trial, intravenous isatoribine at 800 mg once daily for 7 days resulted in a mean plasma HCV RNA reduction of -0.76 log10 units (range -2.85 to +0.21) in chronically infected patients (n=12) [1]. In contrast, a 28-day study of its oral prodrug, ANA773, at 800 mg every other day (equimolar to a lower isatoribine exposure) showed a mean maximum change in serum HCV RNA of only -0.29 log10 in the 800 mg cohort [2]. The direct intravenous administration of isatoribine provides a more rapid and pronounced antiviral effect in a shorter time frame, which is critical for acute experimental models.

Antiviral Efficacy Clinical Virology HCV

Isatoribine Demonstrates Superior Tolerability: 0% Serious Adverse Events and 0% Discontinuations vs. PF-4878691's Unfavorable Therapeutic Window Leading to Program Termination

In the Phase IB clinical trial of isatoribine (800 mg IV daily for 7 days, n=12), the treatment was well tolerated with no serious adverse events (SAEs) and no patient withdrawals due to adverse events [1]. Adverse events were described as mild to moderate [1]. In contrast, the development of another TLR7 agonist, PF-4878691, was discontinued after Phase I studies because the doses required for predicted antiviral efficacy were associated with serious adverse events (SAEs), raising concerns about the compound's therapeutic window [2]. This differential tolerability profile is a key selection criterion for experiments where minimizing off-target toxicity is paramount.

Safety Profile Clinical Tolerability Adverse Events

Isatoribine's Bioavailability Limitation is Overcome by Its Prodrug ANA975, Achieving Systemic Exposures Equivalent to the Efficacious 800 mg IV Dose

Isatoribine exhibits poor oral absorption, which led to the development of the oral prodrug ANA975. A Phase I study demonstrated that a single oral dose of ANA975 1200 mg (equivalent to 988 mg of isatoribine) resulted in a plasma isatoribine AUC (range 23-40, median 27 mg*h/L) that was comparable to the AUC observed with the clinically efficacious 800 mg IV infusion of isatoribine (first dose AUC range 19-38, median 24 mg*h/L) [1]. This pharmacokinetic bridging data confirms that ANA975 can effectively deliver systemic isatoribine levels necessary for antiviral activity, whereas oral isatoribine alone would not. For researchers, this provides a validated oral dosing option for in vivo models.

Pharmacokinetics Prodrug Strategy Bioavailability

Isatoribine's TLR7 Selectivity Contrasts with Dual TLR7/8 Agonists, Offering a More Targeted Immunomodulatory Profile

Isatoribine is a selective agonist of Toll-like receptor 7 (TLR7) and does not significantly activate TLR8 [1]. This contrasts with compounds like resiquimod, which is a dual TLR7/8 agonist [2]. Activation of TLR8 is associated with the production of a distinct set of pro-inflammatory cytokines (e.g., IL-12, TNF-α) compared to TLR7 activation, which primarily induces type I interferons (IFN-α) [2]. While specific EC50 values for isatoribine on TLR7 vs. TLR8 are not widely reported in the primary literature, its classification as a selective TLR7 agonist is consistently documented. This selectivity is a key differentiator for experimental designs that require a focused type I IFN response without the broader inflammatory effects of TLR8 co-stimulation.

Receptor Selectivity TLR7 TLR8 Immunology

Isatoribine (CAS 122970-40-5): Recommended Applications Grounded in Quantitative Evidence


In Vitro Studies Requiring Selective TLR7 Activation for Interferon-α Induction

Isatoribine is the optimal choice for in vitro experiments where the goal is to specifically stimulate the TLR7 pathway and measure downstream type I interferon (IFN-α) production, without concurrent activation of TLR8. Its well-characterized selectivity profile ensures that observed effects are attributable to TLR7 agonism, providing cleaner data for mechanistic studies [1].

In Vivo Proof-of-Concept Studies for Rapid Antiviral Efficacy in HCV Models

Based on the clinical evidence demonstrating a significant reduction in HCV viral load within just 7 days of intravenous dosing (-0.76 log10), isatoribine is a powerful tool for acute in vivo studies (e.g., in humanized liver mouse models) where a rapid and quantifiable antiviral readout is required. Its established safety profile in this context also minimizes confounding toxicities [2].

Pharmacokinetic and Prodrug Development Studies

Isatoribine serves as the essential reference standard for the development and validation of novel oral prodrugs or delivery formulations. Its well-defined intravenous pharmacokinetic parameters (e.g., AUC of 24 mg*h/L at the clinically efficacious 800 mg dose) provide a quantitative benchmark for assessing the performance of new chemical entities or drug delivery systems designed to improve its oral bioavailability [3].

Benchmarking Next-Generation TLR7 Agonists

For researchers developing novel TLR7 agonists (e.g., GS-9620, RO7020531, JNJ-64794964), isatoribine serves as a critical historical benchmark. Its clinical data on efficacy, safety, and PK/PD relationships provide a comparative baseline for evaluating whether a new candidate offers a meaningful improvement in therapeutic window, potency, or selectivity. Without this baseline, the differentiation of new compounds cannot be objectively quantified [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isatoribine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.